molecular formula C6H13NO4 B15398243 4-Amino-4,6-dideoxyhexose CAS No. 11037-48-2

4-Amino-4,6-dideoxyhexose

Cat. No.: B15398243
CAS No.: 11037-48-2
M. Wt: 163.17 g/mol
InChI Key: UEHGPSGGFKLPTD-UHFFFAOYSA-N
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Description

4-Amino-4,6-dideoxyhexose is a rare deoxy amino sugar that serves as a critical structural component in the lipopolysaccharides (LPS) and O-antigens of numerous Gram-negative bacteria, directly influencing serotype specificity and pathogenesis . Its occurrence, such as in the form of N-acetyl-l-perosamine (4-acetamido-4,6-dideoxy-l-mannose) in Aeromonas hydrophila serogroup O6, is essential for bacterial virulence, providing protection from complement-mediated killing and antimicrobial peptides . This compound is a key building block for complex glycans and is virtually absent from human cells, making it an compelling target for the development of novel antibiotics, vaccines, and glycobiology tools . Researchers utilize this compound and its analogs to metabolically profile bacterial surface glycans, enabling the study of structure-function relationships in pathogens like Vibrio vulnificus and Pseudomonas aeruginosa . Furthermore, its biosynthetic pathway, originating from a nucleotidyl diphosphohexose precursor, is a focal point for enzyme mechanistic studies and combinatorial biosynthesis aimed at generating novel bioactive compounds . This product is intended For Research Use Only and is not approved for use in humans or animals.

Properties

IUPAC Name

4-amino-2,3,5-trihydroxyhexanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4/c1-3(9)5(7)6(11)4(10)2-8/h2-6,9-11H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHGPSGGFKLPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(C=O)O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627773
Record name 4-Amino-4,6-dideoxyhexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11037-48-2
Record name 4-Amino-4,6-dideoxyhexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

The table below summarizes key structural and functional differences between 4-amino-4,6-dideoxyhexose and related compounds:

Compound Name Structure/Modification Molecular Formula Natural Sources Biological Role/Function
This compound 4-amino, 4,6-dideoxy C₆H₁₃NO₄ Mimivirus, E. coli, C. violaceum Viral glycans, LPS antigenicity
D-Fucosamine (3-Amino-3,6-dideoxyhexose) 3-amino, 3,6-dideoxy C₆H₁₃NO₄ C. violaceum LPS LPS structural component
Rhamnose (6-Deoxy-L-mannose) 6-deoxy, no amino group C₆H₁₂O₅ Bacteria, plants Glycan stability, biofilm formation
Amosamine (4-Dimethylamino-4,6-dideoxy-D-glucose) 4-dimethylamino, 4,6-dideoxy C₈H₁₇NO₄ Synthetic derivatives Antibiotic research
TDP-4-Amino-4,6-dideoxy-D-glucose Thymidine diphosphate-conjugated C₁₆H₂₇N₂O₁₃P₂ Bacterial metabolic pathways Substrate for radical SAM enzymes (e.g., DesII)
Key Observations:

Positional Isomerism: D-Fucosamine (3-amino) differs from this compound in amino group placement, altering LPS interactions .

Deoxygenation vs. Amination: Rhamnose lacks an amino group but shares 6-deoxygenation, highlighting the role of amino substitution in antigenic recognition .

Functional Implications

  • Antigenicity: The amino group at position 4 in this compound is critical for LPS-mediated immune responses in C. violaceum and E. coli .
  • Viral Adaptation: Mimivirus employs methylated derivatives (e.g., 2-OMe-4-amino-4,6-dideoxyhexose) to evade host immune detection .
  • Enzymatic Specificity: Radical SAM enzymes like DesII exhibit strict substrate specificity for TDP-conjugated derivatives, unlike non-conjugated forms .

Q & A

Q. What are the established synthetic routes for 4-amino-4,6-dideoxyhexose and its derivatives?

The synthesis typically involves double inversion at C-4 to achieve stereochemical control. For example, 4-amino-4,6-dideoxy-D-glucose (viosamine) is synthesized via sequential oxidation and amination steps using precursors like D-glucose derivatives. Key methods include the Stevens-Clark procedure, which employs sodium nitrite and acetic anhydride for deoxygenation and amination . Derivatives such as methyl glycosides are prepared by glycosylation reactions under acidic conditions, followed by selective protection/deprotection strategies .

Q. How is this compound identified in bacterial lipopolysaccharides (LPS)?

Identification relies on gas-liquid chromatography coupled with mass spectrometry (GLC-MS) of alditol acetates. For instance, in Aeromonas hydrophila O6 LPS, the sugar is distinguished from similar amino sugars (e.g., galactosamine) by comparing retention times and fragmentation patterns with authentic standards, such as Citrobacter gillenii O9a,9b Rha4N (4-amino-4,6-dideoxymannose) . Acid hydrolysis (1–2 M HCl, 100°C, 2–4 hrs) precedes derivatization to alditol acetates for analysis .

Q. What challenges arise during the isolation of this compound from complex polysaccharides?

Co-elution with structurally similar sugars (e.g., 2-amino-2,6-dideoxyglucose) necessitates multi-step purification. Mild acid degradation (0.1 M HCl, 100°C, 1 hr) releases O-polysaccharides, followed by gel-permeation chromatography (Sephadex G-50) to separate high-molecular-mass O-chains from core oligosaccharides . Contaminants like heptoses are resolved using anion-exchange chromatography .

Advanced Research Questions

Q. How can structural ambiguities in this compound-containing polysaccharides be resolved?

Methylation analysis combined with nuclear magnetic resonance (NMR) spectroscopy is critical. For example, methylation of Aeromonas veronii O6 LPS revealed 4-amino-4,6-dideoxymannose as a terminal residue via characteristic 1H-13C correlations (δ ~1.2 ppm for C-6, δ ~50–55 ppm for C-4-NH2). 2D-NMR (COSY, TOCSY) further differentiates stereoisomers (e.g., D- vs. L-series) .

Q. What is the biosynthetic pathway of this compound in bacterial systems?

Biosynthesis involves CDP-activated intermediates. In Mimivirus, a 9-gene cluster encodes enzymes for UDP-D-viosamine formation, including a C-4 aminotransferase and a C-6 dehydratase . Homologs in Escherichia coli (e.g., wecE) catalyze the conversion of UDP-D-glucose to UDP-4-keto-6-deoxy-D-glucose, followed by transamination . Isotopic labeling (15N-glutamate) confirms the amine donor role in vivo .

Q. How does this compound contribute to bacterial antigenic diversity?

As a component of O-antigens, its stereochemical variation (e.g., D-allose vs. L-mannose configurations) generates serological specificity. For example, Aeromonas hydrophila O6 LPS containing L-perosamine (4-amino-4,6-dideoxy-L-mannose) exhibits unique antibody-binding epitopes compared to D-configured analogs . Mutagenesis studies deleting biosynthetic genes (e.g., per) abolish antigenicity .

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